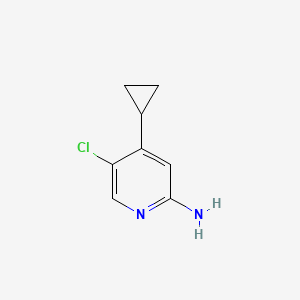

5-Chloro-4-cyclopropylpyridin-2-amine

Description

5-Chloro-4-cyclopropylpyridin-2-amine is a pyridine derivative featuring a chlorine atom at the 5-position and a cyclopropyl group at the 4-position on the pyridine ring. Key physicochemical properties include:

Properties

IUPAC Name |

5-chloro-4-cyclopropylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-7-4-11-8(10)3-6(7)5-1-2-5/h3-5H,1-2H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEQRRZUZNZPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=C2Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-cyclopropylpyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position. The resulting intermediate is then subjected to amination using ammonia or an amine source to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-4-cyclopropylpyridin-2-amine may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-cyclopropylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives with different oxidation states.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, or other alkoxides can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Production of secondary or tertiary amines.

Substitution: Generation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-cyclopropylpyridin-2-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridin-2-amines

a. 5-Chloro-4-fluoropyridin-2-amine (CAS 1393574-54-3)

- Structure : Fluorine replaces cyclopropyl at the 4-position.

- Molecular Formula : C₅H₄ClFN₂.

- Molecular Weight : 146.55 g/mol.

- Key Differences: Fluorine’s electronegativity increases ring electron deficiency compared to cyclopropyl.

b. 5-Chloro-3-iodopyridin-2-amine

- Structure : Iodine replaces cyclopropyl at the 3-position.

- Molecular Formula : C₅H₄ClIN₂.

- Molecular Weight : 254.46 g/mol.

- Key Differences :

Cyclopropyl-Substituted Heterocycles

a. 2-Chloro-N-cyclopropyl-5-methylpyrimidin-4-amine (CAS 1050602-57-7)

- Structure : Pyrimidine ring (two nitrogen atoms) with cyclopropyl and methyl groups.

- Molecular Formula : C₈H₁₀ClN₃.

- Molecular Weight : 183.64 g/mol.

- Key Differences: Pyrimidine’s dual nitrogen atoms alter electronic properties, increasing basicity compared to pyridine.

Bromine-Substituted Analog

5-Bromo-4-fluoropyridin-2-amine (CAS 944401-69-8)

- Structure : Bromine replaces chlorine at the 5-position.

- Molecular Formula : C₅H₄BrFN₂.

- Molecular Weight : 191.00 g/mol.

- Key Differences :

Structural and Functional Analysis Table

Research Implications

- Electron-Deficient Pyridines : Halogen substituents (Cl, F, Br) enhance reactivity in Suzuki-Miyaura couplings, while cyclopropyl groups improve steric protection against enzymatic degradation .

- Pyridine vs. Pyrimidine : Pyrimidine derivatives exhibit higher basicity and versatility in drug design due to dual nitrogen atoms, but pyridines are more electron-deficient, favoring electrophilic substitutions .

Biological Activity

5-Chloro-4-cyclopropylpyridin-2-amine is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

5-Chloro-4-cyclopropylpyridin-2-amine has the following chemical properties:

- Molecular Formula: C9H9ClN2

- Molecular Weight: 182.64 g/mol

- CAS Number: 1820665-49-3

The compound features a pyridine ring substituted with a chlorine atom at the 5-position and a cyclopropyl group at the 4-position, contributing to its unique reactivity and biological interactions.

The biological activity of 5-Chloro-4-cyclopropylpyridin-2-amine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound has shown promise in inhibiting various biological pathways, including:

- Enzyme Inhibition: The compound acts as an inhibitor for several enzymes involved in metabolic pathways. For instance, it has been studied as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has implications in cancer therapy .

- Antiviral Activity: In vitro assays have demonstrated that derivatives of compounds containing the cyclopropylpyridine moiety exhibit antiviral properties, particularly against viruses like measles . The structure-activity relationship studies indicate that modifications to the pyridine ring can significantly enhance antiviral efficacy.

Inhibition Potency

The inhibitory potency of 5-Chloro-4-cyclopropylpyridin-2-amine on various targets is summarized in the following table:

Case Studies

-

Antiviral Efficacy:

A study evaluated the antiviral effects of compounds related to 5-Chloro-4-cyclopropylpyridin-2-amine against measles virus. The results indicated a significant reduction in viral replication with an IC50 value of 9 nM, highlighting its potential as an antiviral agent . -

Cancer Therapeutics:

Research into EED inhibitors demonstrated that derivatives of this compound could bind effectively to EED proteins, showing IC50 values as low as 0.2 nM. This suggests a strong potential for developing cancer therapies targeting EZH2 mutations .

Structure-Activity Relationship (SAR)

The structure of 5-Chloro-4-cyclopropylpyridin-2-amine allows for various modifications that can enhance its biological activity:

- Cyclopropyl Group: The presence of the cyclopropyl group increases hydrophobicity, which may improve membrane permeability and bioavailability.

- Chlorine Substitution: The chlorine atom at the 5-position affects electronic properties, potentially enhancing binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.